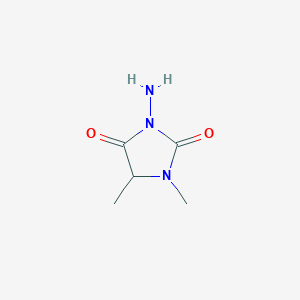

3-Amino-1,5-dimethylimidazolidine-2,4-dione

Description

3-Amino-1,5-dimethylimidazolidine-2,4-dione is a substituted hydantoin derivative characterized by a five-membered imidazolidine-2,4-dione ring. Its structure includes amino (-NH2) and methyl (-CH3) groups at positions 3, 1, and 5, respectively. Substituted hydantoins are widely studied for their roles in medicinal chemistry, radiopharmaceuticals, and industrial biocides .

Properties

IUPAC Name |

3-amino-1,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c1-3-4(9)8(6)5(10)7(3)2/h3H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTKFOWKOSHIDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)N1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 5,5-dimethylhydantoin with ammonia or an amine under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

Reduction: It can be reduced to yield different amine derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3-Amino-1,5-dimethylimidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is explored for its potential use in treating various diseases. Its derivatives are investigated for their pharmacological properties .

Industry: Industrially, the compound is used in the production of polymers, resins, and other materials. It is also employed as a stabilizer and preservative in various formulations .

Mechanism of Action

The mechanism of action of 3-Amino-1,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also interact with enzymes and proteins, leading to the disruption of cellular functions .

Comparison with Similar Compounds

Key Structural Differences

The table below compares 3-Amino-1,5-dimethylimidazolidine-2,4-dione with structurally related imidazolidine-2,4-dione derivatives:

Research Findings and Industrial Relevance

Stability and Reactivity

Biological Activity

3-Amino-1,5-dimethylimidazolidine-2,4-dione (commonly referred to as DMDM hydantoin) is an organic compound notable for its diverse biological activities and applications in various fields, including pharmaceuticals and industrial chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

Chemical Structure :

- Molecular Formula: CHNO

- IUPAC Name: this compound

Synthesis :

The compound is synthesized through the reaction of 5,5-dimethylhydantoin with ammonia or an amine under controlled conditions, typically in an aqueous medium at elevated temperatures. This method ensures high yield and purity of the final product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties . It has been shown to inhibit the growth of various microorganisms by disrupting their metabolic processes. This activity is attributed to its ability to interact with specific enzymes and proteins within microbial cells .

Antioxidant Activity

In vitro studies have evaluated the antioxidant capabilities of derivatives of DMDM hydantoin. These studies demonstrated that modifications to the compound can enhance its radical scavenging abilities compared to parent compounds like theophylline. The presence of substituents on the aromatic ring significantly influences antioxidant efficacy .

Potential Therapeutic Applications

The compound is being explored for its potential in treating various diseases:

- Antidiabetic Agents : Research into thiazolidine derivatives has shown promising results in developing antidiabetic drugs. Compounds similar to DMDM hydantoin have been noted for their ability to modulate blood glucose levels effectively .

- Cancer Treatment : The cytotoxic effects of certain derivatives have been tested against tumor cell lines. For instance, studies involving benzimidazole derivatives indicate potential as hypoxia-selective anticancer agents .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Cellular Interactions : It interacts with cellular components leading to apoptosis in cancer cells under hypoxic conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1,3-Diiodo-5,5-dimethylimidazolidine-2,4-dione | Antimicrobial | Iodination agent |

| DMDM Hydantoin | Antimicrobial & Antioxidant | Formaldehyde releaser |

| 1,3-Dimethylol-5,5-dimethylhydantoin | Disinfectant | Used in cosmetics |

DMDM hydantoin stands out due to its unique amino group that allows for a wide range of chemical reactions and biological interactions. Its versatility makes it a valuable candidate in drug development and industrial applications.

Case Studies and Research Findings

- Antioxidant Efficacy Study :

- Cytotoxicity Assessment :

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-Amino-1,5-dimethylimidazolidine-2,4-dione with high purity?

The synthesis typically involves a base-catalyzed cyclization reaction. For example, ethyl phenylglyoxylate can react with urea in the presence of sodium hydroxide under controlled heating (60–80°C) to form the imidazolidine-2,4-dione core . Post-synthesis purification via recrystallization (using solvents like ethanol or acetonitrile) is critical to achieve >95% purity, as demonstrated in analogous compounds . LC/MS analysis (e.g., retention time ≈5.10 minutes) and NMR validation (e.g., δH 1.2–1.5 ppm for methyl groups) ensure structural fidelity .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- NMR : Focus on the amino (-NH2) and methyl (-CH3) groups. For derivatives, δH 1.3–1.5 ppm (singlet, 6H) corresponds to geminal dimethyl groups, while δC 170–175 ppm indicates carbonyl carbons .

- LC/MS : Use reverse-phase columns (C18) with a mobile phase of water/acetonitrile (0.1% formic acid). A molecular ion peak at m/z 171.1 [M+H]+ confirms the molecular weight .

- Purity : Retention time consistency (e.g., 3.04–5.10 minutes) and >97% area under the curve in HPLC are standard benchmarks .

Q. What experimental precautions are necessary to ensure reproducibility in synthesis?

- Use anhydrous conditions to prevent hydrolysis of the imidazolidine ring.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) to avoid over-substitution.

- Recrystallization with high-purity solvents minimizes byproducts, as seen in structurally related hydantoins .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Crystallographic refinement using SHELXL (e.g., space group P21, Z = 4) provides precise bond lengths and angles. For example, the C=O bond length in analogous compounds is ~1.22 Å, while the N–C–N angle in the imidazolidine ring is ~108°, confirming sp³ hybridization . Discrepancies in torsion angles (e.g., due to amino group orientation) can be resolved via Hirshfeld surface analysis .

Q. How do computational methods (DFT) elucidate electronic properties and reaction mechanisms?

DFT studies (B3LYP/6-31G*) on similar imidazolidine derivatives reveal:

- HOMO-LUMO gaps (~4.5 eV) correlate with stability against electrophilic attack.

- Nucleophilic substitution at C-5 is favored due to electron withdrawal by the carbonyl groups .

- Solvent effects (e.g., polar aprotic solvents) lower activation energy for ring-opening reactions .

Q. What strategies address contradictory data in biological activity assays for derivatives?

- Structural analogs : Compare substituent effects. For example, fluorophenyl groups (logP ≈2.1) enhance membrane permeability vs. naphthyl groups (logP ≈3.5), which may reduce solubility .

- Data normalization : Use internal standards (e.g., β-lactamase inhibitors) to control for enzyme assay variability .

Q. How can researchers optimize synthetic yields when scaling up laboratory protocols?

Q. What are the implications of substituent topology on pharmacological activity?

- Aryl group orientation : Para-substituted phenyl rings (e.g., 4-fluorophenyl) enhance binding to serotonin receptors vs. ortho-substituted analogs, as shown in docking studies .

- Steric effects : Bulky substituents (e.g., naphthyl) reduce off-target interactions but may limit blood-brain barrier penetration .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.